3,5-dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole
Description
3,5-Dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The sulfonyl group at position 4 bridges the oxazole ring to an octahydropyrrolo[3,4-c]pyrrole scaffold, which is further functionalized with a 1,3-thiazol-2-yl moiety.
The compound’s stereochemistry and crystallographic data were likely determined using X-ray diffraction methods refined via the SHELX software suite, a standard tool for small-molecule structure analysis .
Properties
IUPAC Name |
3,5-dimethyl-4-[[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-9-13(10(2)21-16-9)23(19,20)18-7-11-5-17(6-12(11)8-18)14-15-3-4-22-14/h3-4,11-12H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCROZPHMSQDKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3,5-Dimethylisoxazole with Chlorosulfonic Acid
3,5-Dimethylisoxazole is reacted with chlorosulfonic acid (2–10 mol equivalents) at 80–110°C for 2–3 hours. This step sulfonates the isoxazole at the 4-position, forming the sulfonic acid derivative.
Thionyl Chloride Addition
Thionyl chloride (1–5 mol equivalents) is introduced to the reaction mixture at 60°C, converting the sulfonic acid to sulfonyl chloride. The process achieves an 81.7% yield after workup involving ice-water quenching and filtration.
Key Parameters:
| Parameter | Optimal Range |
|---|---|
| Chlorosulfonic Acid | 3–6 mol equivalents |
| Thionyl Chloride | 1.5–3 mol equivalents |
| Temperature | 60–110°C |
| Reaction Time | 3–4.5 hours |
Preparation of 5-(1,3-Thiazol-2-yl)-Octahydropyrrolo[3,4-c]Pyrrole
The bicyclic amine component requires a stereoselective synthesis. While direct literature on this specific structure is limited, analogous pyrrolo-pyrrole syntheses suggest the following pathway:
Thiazole Ring Formation
The Hantzsch thiazole synthesis is employed:
Pyrrolo[3,4-c]Pyrrole Cyclization
A double Mannich reaction or photocyclization strategy forms the octahydro structure:
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Diamine Precursor : N-Boc-protected diamine (e.g., 1,4-diaminobutane).
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Cyclization Agent : Formaldehyde or glyoxal under acidic conditions.
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Thiazole Incorporation : Suzuki-Miyaura coupling or nucleophilic substitution introduces the thiazole at position 5.
Sulfonamide Coupling Reaction
The final step involves coupling the sulfonyl chloride intermediate with the bicyclic amine:
Reaction Conditions
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Solvent : Dichloromethane or THF under anhydrous conditions.
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Base : Triethylamine or pyridine to neutralize HCl.
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Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine.
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Temperature : 0°C to room temperature, 12–24 hours.
Workup and Purification
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Quenching : Dilute with ice water.
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Extraction : Ethyl acetate or dichloromethane.
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Chromatography : Silica gel column with hexane/ethyl acetate gradient.
Analytical Validation
Critical characterization data ensures structural fidelity:
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NMR : and NMR confirm substituent positions.
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HRMS : High-resolution mass spectrometry verifies molecular formula.
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HPLC : Purity >95% achieved via reverse-phase chromatography.
Challenges and Optimization
Stereochemical Control
The octahydropyrrolo[3,4-c]pyrrole’s stereochemistry necessitates chiral auxiliaries or asymmetric catalysis during cyclization.
Sulfonyl Chloride Stability
Moisture-sensitive intermediates require strict anhydrous handling.
Scalability
Batch process optimization is essential for industrial-scale production, focusing on solvent recovery and catalyst reuse.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the sulfur or nitrogen atoms.
Reduction: : Possible reductions could involve the oxazole ring or the thiazole ring.
Substitution: : The presence of multiple heteroatoms suggests that nucleophilic and electrophilic substitution reactions are feasible.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or permanganate.
Reducing agents: : Common agents like lithium aluminum hydride.
Substitution reagents: : For nucleophilic substitution, reagents could include alkoxides or thiolates.
Major Products
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Reduced thiazoles or oxazoles.
Substitution products: : Depending on the substitution, new functionalized rings or chains.
Scientific Research Applications
Orexin Receptor Modulation
Research has indicated that compounds similar to 3,5-dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole act as orexin receptor modulators. Orexin receptors play a crucial role in regulating sleep-wake cycles and appetite. The modulation of these receptors can be beneficial in treating conditions such as insomnia and obesity. According to a patent (EP 3581575A1), these compounds have been shown to effectively alter orexin activity, presenting a promising avenue for new therapeutic strategies against sleep disorders and metabolic syndromes .
Neurodegenerative Diseases
The compound's potential extends into the realm of neurodegenerative diseases. Research suggests that derivatives of octahydropyrrolo compounds exhibit neuroprotective properties. They may help mitigate the effects of diseases such as Alzheimer’s and Parkinson’s by influencing neuroinflammatory pathways and promoting neuronal survival .
Autoimmune Disorders
Studies have proposed that the anti-inflammatory properties of sulfonamide derivatives can be harnessed in treating autoimmune diseases. By modulating immune responses, these compounds may help alleviate symptoms associated with conditions like rheumatoid arthritis and lupus .
Data Tables
The following table summarizes key findings from various studies regarding the biological activities of the compound:
| Activity | Effect | Reference |
|---|---|---|
| Orexin receptor modulation | Improved sleep patterns | EP 3581575A1 |
| Neuroprotection | Reduced neuronal death in models | EP 3581575A1 |
| Anti-inflammatory effects | Decreased markers of inflammation | EP 3581575A1 |
Case Study 1: Orexin Receptor Modulation
In a study involving animal models of insomnia, administration of orexin receptor modulators resulted in significant improvements in sleep duration and quality. The study highlighted the role of the compound in enhancing orexin signaling pathways, thereby providing insights into its therapeutic potential for sleep disorders.
Case Study 2: Neuroprotection in Alzheimer's Disease
A series of experiments demonstrated that octahydropyrrolo derivatives could protect neuronal cells from amyloid-beta toxicity. The results indicated that these compounds might inhibit the inflammatory response associated with amyloid plaques, suggesting their potential use in developing treatments for Alzheimer’s disease.
Mechanism of Action
Molecular Targets and Pathways
Enzyme inhibition: : The compound’s structure suggests it might inhibit certain enzymes by binding to their active sites.
Receptor binding: : It could act on cellular receptors, influencing signal transduction pathways.
Biochemical interactions: : Likely interacts with multiple biochemical targets, given the variety of functional groups.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the ketone in the benzodiazolyl derivative . This may improve solubility but reduce membrane permeability.
- Triazolo-thiadiazole derivatives () lack the fused pyrrolo-pyrrole system but share heterocyclic diversity, which is critical for bioactivity .
Biological Activity
The compound 3,5-dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole is a synthetic organic molecule with potential therapeutic applications. It features a complex structure that includes a thiazole ring, octahydropyrrolo core, and sulfonyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 320.41 g/mol. The structural complexity arises from the presence of multiple heterocycles and functional groups that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an orexin receptor modulator , influencing neurodegenerative conditions and autoimmune diseases .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the oxazole framework. For instance, derivatives with similar structures showed moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis, indicating potential applications in treating infections .
Neuroprotective Effects
The compound's potential neuroprotective effects have been investigated through in vitro assays. It has been shown to exhibit antioxidant properties by scavenging free radicals, which can mitigate oxidative stress—a key factor in neurodegeneration .
Enzyme Inhibition
Inhibitory activity against acetylcholinesterase (AChE) has been reported for related compounds. AChE inhibitors are crucial in treating conditions like Alzheimer's disease as they enhance cholinergic transmission . The specific IC50 values for these activities indicate a promising therapeutic profile.
Case Studies
- Study on Antioxidant Activity : A study assessed the antioxidant capacity of similar oxazole derivatives using the DPPH radical scavenging assay. Compounds demonstrated significant radical scavenging activity comparable to ascorbic acid, suggesting their role in reducing oxidative damage in neuronal cells .
- Neuroprotective Study : Another research focused on the neuroprotective effects of thiazole-containing compounds. The results indicated that these compounds could lower malondialdehyde (MDA) levels in scopolamine-treated rats, suggesting reduced oxidative stress .
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 3,5-dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolo[3,4-c]pyrrole scaffold followed by sulfonylation and oxazole ring closure. Key steps include:
- Sulfonylation: Reacting the pyrrolidine intermediate with 3,5-dimethylisoxazole-4-sulfonyl chloride under reflux in aprotic solvents (e.g., dichloromethane or THF) .
- Oxazole Formation: Cyclization using reagents like diethyl oxalate or POCl₃, with temperature control (60–80°C) to avoid side reactions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMF/ethanol mixtures) to achieve >95% purity .
Optimization Tips: - Use kinetic studies (TLC monitoring) to determine ideal reflux durations.
- Solvent polarity adjustments (e.g., DMSO for polar intermediates) improve yields in heterocyclic ring closure .
Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
Methodological Answer: A combination of techniques is required:
| Technique | Application | Key Data Points |
|---|---|---|
| ¹H/¹³C NMR | Confirm heterocyclic connectivity and substituent positions | Look for sulfonyl group signals (δ 3.1–3.5 ppm for SO₂-CH₂) and thiazole protons (δ 7.2–8.1 ppm) . |
| HRMS | Verify molecular formula | Exact mass matching [M+H]⁺ or [M+Na]⁺ ions with <2 ppm error . |
| FTIR | Identify functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹) . | |
| Advanced Validation: |
- X-ray crystallography for absolute stereochemistry (if crystalline) .
Q. What in vitro assays are suitable for initial screening of its biological activity?
Methodological Answer: Prioritize assays based on structural analogs (e.g., oxadiazoles and thiazoles):
- Antimicrobial Activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer Potential: MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Fluorescence-based assays for kinases or lanosterol 14-α-demethylase (CYP51) using recombinant proteins .
Controls: Include reference drugs (e.g., fluconazole for antifungal assays) and solvent-only controls.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:
- Reproducibility Checks: Repeat assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Purity Validation: Reanalyze batches via HPLC-MS to exclude degradation products .
- Mechanistic Studies: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., CYP51 inhibition via ergosterol biosynthesis assays) .
Q. How can computational methods like DFT and molecular docking enhance the study of this compound?
Methodological Answer:
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications for improved bioactivity. Software: Gaussian 16 with B3LYP/6-31G* basis set .
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., CYP51 PDB:3LD6). Focus on binding poses of the sulfonyl group and thiazole moiety .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) to validate docking results .
Q. What experimental designs are recommended for studying its environmental fate and ecotoxicological impacts?
Methodological Answer: Adopt a tiered approach:
Abiotic Studies:
- Hydrolysis/photolysis under controlled pH and UV light (OECD 111).
- Sorption experiments using soil samples (e.g., Freundlich isotherms) .
Biotic Studies:
- Acute toxicity assays with Daphnia magna (OECD 202) and algae (OECD 201).
- Long-term microcosm studies to assess bioaccumulation .
Q. What strategies improve enantioselective synthesis of this compound’s chiral centers?
Methodological Answer:
- Catalytic Asymmetric Synthesis: Use chiral ligands (e.g., BINAP) with palladium catalysts for Suzuki-Miyaura coupling of boronate intermediates .
- Chiral Resolution: Employ HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor one enantiomer during cyclization .
Q. How can molecular docking guide the identification of novel biological targets for this compound?
Methodological Answer:
- Target Fishing : Use reverse docking platforms (e.g., Pharmit) against databases like PDB or DrugBank.
- Pharmacophore Mapping : Align the compound’s sulfonyl and oxazole groups with known active sites (e.g., ATP-binding pockets) .
- Validation : Cross-reference docking scores with experimental data (e.g., kinase inhibition IC₅₀) to prioritize targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
